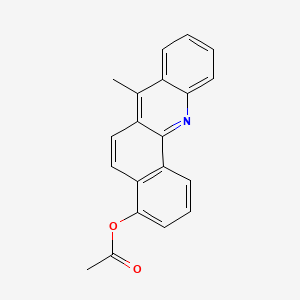

4-Acetoxy-7-methylbenz(c)acridine

Description

Structure

3D Structure

Properties

CAS No. |

83876-62-4 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

(7-methylbenzo[c]acridin-4-yl) acetate |

InChI |

InChI=1S/C20H15NO2/c1-12-14-6-3-4-8-18(14)21-20-15(12)10-11-16-17(20)7-5-9-19(16)23-13(2)22/h3-11H,1-2H3 |

InChI Key |

OJGYGUBDNMUCFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC=C3OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetoxy 7 Methylbenz C Acridine and Analogues

Strategic Approaches to the Benz(c)acridine Core Structure

The formation of the tetracyclic benz(c)acridine system is a key challenge that has been addressed through various innovative synthetic protocols. These methods aim to provide efficient and high-yielding access to this important heterocyclic motif.

Multi-Component Reactions in Benz(c)acridine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like benz(c)acridine derivatives from simple starting materials in a single step. scielo.org.mxfrontiersin.org These reactions are highly valued for their atom economy, reduction in the number of purification steps, and the ability to rapidly generate molecular diversity. frontiersin.org

A prevalent MCR approach for synthesizing the benz(c)acridine core involves the one-pot condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound such as dimedone. scielo.org.mxresearchgate.net This three-component reaction has been successfully carried out under various catalytic conditions. For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst, has been used to efficiently produce 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives in solvent-free conditions. scielo.org.mx Similarly, p-toluenesulfonic acid has been employed as an environmentally benign catalyst for the one-pot domino synthesis of novel 7-arylbenzo[c]acridine-5,6-diones from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines. rsc.org The use of triethylbenzylammonium chloride (TEBAC) in an aqueous medium also facilitates the reaction between N-arylidenenaphthalen-1-amine and 5,5-dimethyl-1,3-cyclohexadione to yield benzo[c]acridine derivatives in high yields. researchgate.netumich.edu

These MCRs offer significant advantages, including operational simplicity, often excellent yields, and environmentally friendly conditions, making them a cornerstone in the synthesis of the benz(c)acridine framework. scielo.org.mxresearchgate.net

Table 1: Examples of Multi-Component Reactions for Benz(c)acridine Synthesis

| Reactants | Catalyst | Product Type | Reference |

| Aromatic Aldehydes, 1-Naphthylamine, Dimedone | SBA-Pr-SO3H | Tetrahydrobenzo[c]acridin-8(9H)-ones | scielo.org.mx |

| 2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, Aromatic Amines | p-Toluene sulphonic acid | 7-Arylbenzo[c]acridine-5,6-diones | rsc.org |

| N-Arylidenenaphthalen-1-amine, 5,5-Dimethyl-1,3-cyclohexadione | Triethylbenzylammonium Chloride (TEBAC) | 10,10-Dimethyl-7-aryl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-ones | researchgate.net |

Catalytic Cyclization Reactions in Benz(c)acridine Formation

Catalytic cyclization reactions represent another fundamental approach to constructing the benz(c)acridine skeleton, often involving the formation of key carbon-carbon and carbon-nitrogen bonds through transition metal catalysis or acid catalysis. researchgate.netrsc.orgnih.gov

Copper-catalyzed tandem reactions have been developed for the one-pot assembly of acridines, featuring simple operation and good functional group compatibility under precious-metal-free conditions. rsc.org For example, a copper-catalyzed amination/annulation cascade between arylboronic acids and anthranils provides an efficient route to acridine (B1665455) derivatives. rsc.org Palladium catalysis is also utilized, as seen in the synthesis of substituted acridines through the addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine. researchgate.net

Acid-catalyzed cyclization is a common strategy. Polyphosphoric acid has been used to effect the cyclization of N-(2-carboxyphenyl)anilines to form acridone (B373769) precursors, which can then be further converted to the corresponding acridines. researchgate.net Heterogeneous solid acid catalysts, such as Al-SBA-15, have been developed for the one-pot cyclocondensation of 1-naphthylamine, dimedone, and various aldehydes, offering advantages like easy catalyst separation and reuse. researchgate.net

Table 2: Catalytic Systems for Benz(c)acridine Core Formation

| Catalyst Type | Reaction Description | Key Intermediates/Reactants | Reference |

| Copper | Amination/Annulation Cascades | Arylboronic acids, Anthranils | rsc.org |

| Palladium | Alkyne Addition/Cyclization | Bis(2-bromophenyl)amine, Terminal Acetylenes | researchgate.net |

| Solid Acid (Al-SBA-15) | Three-Component Cyclocondensation | 1-Naphthylamine, Aldehydes, Dimedone | researchgate.net |

| Polyphosphoric Acid | Intramolecular Cyclization | N-(2-carboxyphenyl)anilines | researchgate.net |

Challenges and Limitations in Established Benz(c)acridine Synthetic Routes

Despite the advancements, established synthetic routes to benz(c)acridines are not without their challenges. One significant issue is the formation of product mixtures, which complicates purification and reduces the yield of the desired isomer. For example, the reaction of 7-o-chlorophenylbenz[c]acridine with sodium hydroxide (B78521) can lead to a mixture of products, including the desired cyclized compound alongside dehalogenated starting material. rsc.org

Furthermore, the synthesis of non-symmetrical analogues can impose additional challenges, requiring more linear and stepwise approaches to ensure the correct placement of different substituents. beilstein-journals.org Some reactions may also require harsh conditions, such as high temperatures or strong acids, which can limit functional group tolerance. researchgate.net The potential for runaway reactions with certain reagents necessitates careful control of reaction conditions to ensure safety. beilstein-journals.org

Regioselective Introduction of Substituents

Once the core benz(c)acridine structure is formed, the regioselective introduction of the acetoxy and methyl groups at the C-4 and C-7 positions, respectively, is required to complete the synthesis of 4-Acetoxy-7-methylbenz(c)acridine.

Methods for Acetoxylation at C-4 Position

The introduction of an acetoxy group at a specific carbon atom, such as the C-4 position of the benz(c)acridine ring, is a key transformation. The synthesis of this compound has been reported in the literature, indicating the feasibility of this functionalization. nih.gov

Modern organic synthesis offers various methods for C-H acetoxylation, which provide a direct route to functionalize otherwise inert C-H bonds. nih.gov Transition metal catalysis, particularly with palladium, is a prominent strategy. These reactions often employ a directing group to achieve regioselectivity. For instance, bidentate directing groups have been used for proximal C-H acetoxylation in the presence of a palladium catalyst and an oxidant like PhI(OAc)2. nih.gov While traditional routes like Friedel-Crafts acylation followed by Baeyer-Villiger oxidation exist, direct C-H acetoxylation represents a more efficient and atom-economical approach. nih.gov The specific application to the C-4 position of 7-methylbenz(c)acridine (B1210542) would likely involve a precursor with a directing group or rely on the inherent electronic properties of the heterocyclic system to guide the acetoxylation.

Strategies for Methylation at C-7 Position

The presence of a methyl group at the C-7 position is a defining feature of the target molecule and is noted in several carcinogenic benz(c)acridine derivatives. nih.gov The synthesis of 7-methylbenz(c)acridine is a precursor step for obtaining the final product. nih.govnih.gov

Strategies for introducing a methyl group onto an aromatic core are numerous. The installation of a "magic methyl" group can be achieved through various C-H methylation techniques. rsc.org Palladium-catalyzed C(sp²)–H methylation is a powerful tool, often utilizing directing groups such as amides or triazoles to control the site of methylation. These reactions can employ methylating agents like di-tert-butyl peroxide (DTBP). rsc.org The choice of strategy often depends on the specific substrate and the desired regioselectivity. For the synthesis of 7-methylbenz(c)acridine, the methyl group could be introduced early in the synthesis by using a methylated starting material, or it could be installed on the pre-formed benz(c)acridine core via a directed C-H functionalization reaction.

Isolation, Purification, and Yield Optimization in Benz(c)acridine Synthesis

The primary methods for the purification of benz(c)acridine derivatives involve chromatography and crystallization, often used in combination to achieve the desired level of purity. The choice of method and the specific conditions are dictated by the physicochemical properties of the target compound and the impurities present.

Chromatographic Techniques:

Chromatography is a cornerstone technique for the separation of benz(c)acridine derivatives from byproducts and unreacted starting materials. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been effectively utilized in the analysis and purification of these compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for the rapid, qualitative monitoring of reaction progress and for the initial screening of solvent systems for column chromatography. For benz(c)acridine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a variety of solvent systems, typically mixtures of nonpolar and polar organic solvents, serving as the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of resolution and is suitable for both analytical and preparative-scale purification of benz(c)acridine analogues. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a particularly powerful method for separating these relatively nonpolar compounds. nih.govnih.gov The separation of metabolites of 7-methylbenz[c]acridine has been successfully achieved using reversed-phase HPLC. nih.gov Furthermore, HPLC has been employed to monitor the hydrolysis of related 7-methylbenz[c]acridine diol epoxides, demonstrating its utility in studying the reactivity and stability of these compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or metabolites, GC-MS serves as a potent analytical tool for separation and identification. The identification of microsomal metabolites of 7-methylbenz[c]acridine has been accomplished using GC-MS, highlighting its sensitivity and specificity. nih.gov

The following table illustrates typical parameters for the chromatographic separation of benz(c)acridine derivatives, based on established methods for related compounds.

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel 60 F254 | C18 (Reversed-Phase) |

| Mobile Phase | Hexane:Ethyl Acetate mixtures | Acetonitrile (B52724):Water or Methanol:Water gradients |

| Detection | UV light (254 nm / 365 nm) | UV-Vis or Fluorescence Detector |

| Application | Reaction monitoring, solvent screening | Analytical quantification, Preparative purification |

Crystallization:

Crystallization is a fundamental and highly effective technique for the final purification of solid benz(c)acridine derivatives, including this compound. This method relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the mother liquor.

The selection of an appropriate crystallization solvent is critical and is often determined empirically. Ideal solvents are those in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for the crystallization of polycyclic aromatic compounds include alcohols (e.g., ethanol, methanol), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene), or mixtures thereof.

Yield Optimization:

Key strategies for optimizing yield during isolation and purification include:

Efficient Extraction: Utilizing appropriate solvent systems for liquid-liquid extraction to ensure the complete transfer of the product from the reaction mixture to the organic phase while minimizing the co-extraction of impurities.

Minimizing Transfer Losses: Careful handling and transfer of materials between vessels to avoid physical loss of the product.

Optimized Crystallization Conditions: Fine-tuning the solvent system, concentration, and cooling rate during crystallization to maximize the recovery of the pure product. This may involve techniques such as seeding or the use of anti-solvents.

Recovery from Mother Liquor: In cases where significant amounts of product remain in the crystallization mother liquor, a second crop of crystals can often be obtained by concentrating the mother liquor and repeating the crystallization process. Alternatively, the residue from the mother liquor can be subjected to further chromatographic purification.

The table below summarizes key considerations for the purification and yield optimization of benz(c)acridine derivatives.

| Technique | Objective | Key Parameters to Optimize |

| Chromatography | Separation from byproducts and isomers | Stationary phase selection, mobile phase composition and gradient, column loading, flow rate. |

| Crystallization | Final purification and isolation of solid product | Solvent selection, concentration, cooling rate, seeding. |

| Extraction | Initial product isolation from reaction mixture | Choice of immiscible solvents, pH adjustment (if applicable), number of extractions. |

While the synthesis of this compound has been reported, a detailed public record of its specific purification and yield optimization parameters is limited. nih.gov However, the application of the general principles and techniques outlined above, which are standard practices in the field of synthetic organic chemistry for polycyclic aza-aromatic compounds, would be essential for obtaining this compound in high purity and yield.

Chemical Reactivity and Derivatization Studies of 4 Acetoxy 7 Methylbenz C Acridine

Investigation of Reaction Mechanisms for Acetoxy Group Transformations

The acetoxy group at the 4-position of the benz(c)acridine scaffold is a key site for chemical modification. The primary transformation of this functional group is its hydrolysis to the corresponding phenol (B47542), 4-hydroxy-7-methylbenz(c)acridine. This reaction can proceed via different mechanisms depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetoxy group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of acetic acid from this intermediate, followed by deprotonation, yields the final phenol product.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the phenoxide ion as a leaving group, which is then protonated to give the phenol.

The table below summarizes the conditions and expected products for the hydrolysis of 4-Acetoxy-7-methylbenz(c)acridine.

| Reagent(s) | Solvent | Conditions | Product |

| Dilute HCl or H₂SO₄ | Water/Alcohol | Heat | 4-Hydroxy-7-methylbenz(c)acridine |

| NaOH or KOH | Water/Alcohol | Room Temperature or Heat | 4-Hydroxy-7-methylbenz(c)acridine |

Exploration of Aromatic Substitution Reactions on the Benz(c)acridine Scaffold

Given the structure of this compound, electrophilic attack is predicted to occur at positions that are activated by both the acetoxy and methyl groups and are sterically accessible. Likely positions for substitution include the carbons in the same ring as the acetoxy and methyl groups.

Common electrophilic aromatic substitution reactions that could be applied to this compound are summarized in the table below.

| Reaction | Reagent(s) | Catalyst | Expected Product(s) |

| Nitration | HNO₃ | H₂SO₄ | Mono- or di-nitro derivatives |

| Halogenation | Br₂ or Cl₂ | FeBr₃ or FeCl₃ | Mono- or di-halogenated derivatives |

| Sulfonation | Fuming H₂SO₄ | - | Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | Alkylated derivatives |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ | Acylated derivatives |

It is important to note that the reactivity of the benz(c)acridine system is complex, and side reactions or substitution at less predicted positions may occur.

Synthesis of Novel this compound Derivatives for Structure-Property Relationship Elucidation

The synthesis of novel derivatives of this compound is essential for exploring how structural modifications influence its chemical and physical properties. A primary route to new derivatives involves the initial hydrolysis of the acetoxy group to the corresponding phenol, 4-hydroxy-7-methylbenz(c)acridine. This phenol can then serve as a versatile intermediate for a range of derivatization reactions.

Derivatization via the Hydroxyl Group: The hydroxyl group of 4-hydroxy-7-methylbenz(c)acridine can be alkylated or acylated to introduce a variety of new functionalities. For instance, reaction with alkyl halides in the presence of a base can yield ethers, while reaction with acid chlorides or anhydrides can produce different ester derivatives.

Derivatization via Aromatic Substitution: As discussed in the previous section, electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halo, or alkyl groups onto the aromatic scaffold. Subsequent reduction of a nitro group to an amino group would provide a handle for further derivatization, such as diazotization followed by Sandmeyer reactions.

The following table outlines potential synthetic routes to novel derivatives starting from 4-hydroxy-7-methylbenz(c)acridine.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 4-Hydroxy-7-methylbenz(c)acridine | Alkyl halide, Base | Ether | Modified solubility and biological activity |

| 4-Hydroxy-7-methylbenz(c)acridine | Acid chloride, Base | Ester | Prodrug design, altered lipophilicity |

| This compound | Nitrating agent | Nitro derivative | Intermediate for amino derivatives |

| Amino-4-acetoxy-7-methylbenz(c)acridine | NaNO₂, HCl; CuX | Halogenated derivative | Modified electronic properties |

Oxidative and Reductive Transformations of the Acridine (B1665455) Moiety

The acridine core of this compound can undergo both oxidative and reductive transformations. These reactions primarily affect the central nitrogen-containing ring.

Oxidation: Oxidation of the acridine nitrogen can lead to the formation of an N-oxide. nih.gov This transformation can alter the electronic properties and biological activity of the molecule. Strong oxidizing agents can also lead to the cleavage of the aromatic rings. pharmaguideline.comyoutube.com

Reduction: The acridine ring system can be selectively reduced. Catalytic hydrogenation can reduce the entire heterocyclic system, while other reducing agents might selectively reduce the C9-N10 double bond to yield a 9,10-dihydroacridine (B10567) derivative. pharmaguideline.com The choice of reducing agent and reaction conditions determines the extent of reduction.

The table below presents possible oxidative and reductive transformations of the acridine moiety in this compound.

| Reaction Type | Reagent(s) | Expected Product |

| N-Oxidation | m-CPBA or H₂O₂ | This compound-N-oxide |

| Reduction | H₂, Pd/C | Tetrahydro or hexahydro derivatives |

| Selective Reduction | NaBH₄ or Zn/HCl | 4-Acetoxy-7-methyl-9,10-dihydrobenz(c)acridine |

These transformations provide additional avenues for creating a diverse library of this compound derivatives with potentially unique properties.

Molecular Interactions and Biochemical Recognition Mechanisms of Benz C Acridine Derivatives

Interactions with Nucleic Acids: A Mechanistic Perspective

The planar aromatic structure of benz(c)acridine derivatives is a key determinant of their ability to interact with DNA. This interaction is primarily through intercalation, a process where the flat molecule inserts itself between the base pairs of the DNA double helix.

While direct studies on 4-Acetoxy-7-methylbenz(c)acridine are not extensively available in the public domain, the binding characteristics can be inferred from its parent compound, 7-methylbenz(c)acridine (B1210542) (7MBAC). Acridine (B1665455) derivatives are well-established DNA intercalators. nih.govmdpi.commdpi.com The planar polycyclic aromatic system of the benz(c)acridine core allows it to stack between the base pairs of DNA. This intercalation is a non-covalent interaction driven by van der Waals forces and π-π stacking interactions between the aromatic rings of the compound and the DNA bases.

The presence of the 4-acetoxy group is expected to influence these binding characteristics. The acetoxy group, being electron-withdrawing through resonance, can modulate the electronic distribution of the aromatic system, which in turn can affect the strength of the π-π stacking interactions. stackexchange.com Furthermore, the substituent at the 4-position may introduce steric effects that could influence the orientation and depth of intercalation within the DNA helix.

Metabolic activation of 7MBAC can lead to the formation of reactive metabolites, such as diol epoxides, which can then form covalent adducts with DNA. nih.govacs.org Specifically, research has pointed towards diol epoxides functionalized at the 1,2,3,4-positions as potential ultimate carcinogens derived from 7MBAC. nih.gov The formation of these covalent bonds represents a significant structural perturbation to the DNA.

The thermodynamics and kinetics of DNA binding for acridine derivatives are complex and influenced by the specific substituents on the aromatic core. For intercalating agents, the binding process is typically characterized by a favorable enthalpy change (ΔH) due to the stacking interactions and a variable entropy change (ΔS) that depends on factors such as the displacement of water molecules from the binding site and changes in the conformational freedom of both the DNA and the ligand.

The extent of these conformational changes is dependent on the structure of the intercalating agent. The size and substitution pattern of the benz(c)acridine derivative will dictate the degree of helical unwinding and the local structural perturbations at the binding site. The 4-acetoxy and 7-methyl groups on the benz(c)acridine ring system would likely influence the specific geometry of the intercalation complex and, consequently, the magnitude of the impact on DNA topology.

Enzymatic Transformations of Benz(c)acridine Compounds

The biological activity of benz(c)acridine derivatives is often linked to their metabolic fate. Enzymatic transformations can either detoxify these compounds or activate them into more reactive species.

The metabolism of 7-methylbenz(c)acridine (7MBAC) has been investigated in various model systems, including rat liver and lung microsomal preparations. nih.govnih.gov These studies have identified several key metabolic pathways. The primary routes of biotransformation involve oxidation reactions catalyzed by cytochrome P450 enzymes.

Major metabolites identified from the incubation of 7MBAC with liver microsomes include 7-hydroxymethylbenz(c)acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz(c)acridine, and 7-methylbenz(c)acridine-5,6-oxide. nih.gov Further studies have also identified the formation of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (B1196446) (7MBAC-3,4-DHD), which is considered a proximate carcinogen that can be further metabolized to a highly reactive bay-region diol epoxide. nih.gov

For this compound, it is anticipated that it would undergo similar metabolic transformations on the benz(c)acridine core. Additionally, the acetoxy group itself is a target for enzymatic action, as discussed in the following section.

Table 1: Major Metabolites of 7-methylbenz(c)acridine in Rat Liver Microsomes

| Metabolite | Type of Transformation | Reference |

| 7-hydroxymethylbenz[c]acridine | Oxidation of methyl group | nih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Dihydroxylation | nih.gov |

| 7-methylbenz[c]acridine-5,6-oxide | Epoxidation | nih.gov |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Dihydroxylation | nih.gov |

A key metabolic pathway for this compound would be the enzymatic hydrolysis of the acetoxy group. Aryl acetates are known substrates for various esterases present in biological systems. nih.govmdpi.comresearchgate.net This reaction would convert the 4-acetoxy derivative into the corresponding 4-hydroxy-7-methylbenz(c)acridine.

The hydrolysis of aryl esters can be catalyzed by a range of hydrolases, including carboxylesterases. mdpi.com These enzymes facilitate the cleavage of the ester bond, releasing acetic acid and the corresponding phenol (B47542). The rate and extent of this hydrolysis would depend on the specific esterase isoenzymes present in the tissue and the accessibility of the ester group to the enzyme's active site. This hydrolytic step is significant as it unmasks a hydroxyl group, which can then be a site for further phase II metabolic reactions, such as glucuronidation or sulfation, leading to more water-soluble and readily excretable metabolites.

Formation of Dihydrodiol Metabolites and Epoxide Intermediates

The biotransformation of benz(c)acridines is primarily driven by cytochrome P450 monooxygenases and epoxide hydrolase enzymes. Although the metabolic pathway of this compound has not been specifically elucidated, the well-documented metabolism of 7-methylbenz(c)acridine (7MBAC) serves as the principal model.

Metabolic studies on 7MBAC using rat liver and lung microsomal preparations have identified several key metabolites. nih.gov The metabolic process begins with oxidation by cytochrome P450 enzymes to form arene oxides at various positions on the aromatic rings. These epoxide intermediates are then hydrated by epoxide hydrolase to yield trans-dihydrodiols. nih.govnih.gov

Major and minor metabolites of 7MBAC have been successfully identified. nih.govnih.gov Key dihydrodiol metabolites include trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine. nih.gov Additionally, the K-region 7-methylbenz[c]acridine-5,6-oxide is a notable primary metabolite. nih.gov

A crucial step in the activation of 7MBAC is the formation of trans-3,4-dihydroxy-3,4-dihydro-7-methylbenz[c]acridine (7MBAC-3,4-dihydrodiol). nih.gov This specific dihydrodiol is considered a proximate carcinogen, as it is a precursor to the ultimate carcinogenic species. It is further metabolized by cytochrome P450 to a highly reactive bay-region diol epoxide: anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine. nih.gov This diol epoxide is a potent mutagen and is believed to be the ultimate carcinogen derived from 7MBAC. nih.gov

For this compound, it is plausible that the acetoxy group at the 4-position would first be hydrolyzed by cellular esterases to yield 4-hydroxy-7-methylbenz(c)acridine. This phenolic metabolite would then be subject to oxidation reactions on the other rings, although the presence of the hydroxyl group would influence the regioselectivity of subsequent P450-catalyzed oxidations. This prodrug-like mechanism, where an ester is introduced to be hydrolyzed in vivo, has been explored for other compounds to improve bioavailability. nih.gov

| Metabolite Name | Metabolite Type | Significance | Reference |

|---|---|---|---|

| 7-methylbenz[c]acridine-5,6-oxide | K-Region Epoxide | Major primary metabolite. | nih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Non-K-Region Dihydrodiol | Major dihydrodiol metabolite. | nih.gov |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | Non-K-Region Dihydrodiol | Minor dihydrodiol metabolite. | nih.gov |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Non-K-Region Dihydrodiol | Minor dihydrodiol metabolite. | nih.gov |

| trans-3,4-dihydroxy-3,4-dihydro-7-methylbenz[c]acridine | Bay-Region Precursor Dihydrodiol | Proximate carcinogen; precursor to the ultimate carcinogenic diol epoxide. | nih.gov |

| anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine | Bay-Region Diol Epoxide | Ultimate carcinogenic metabolite; highly reactive and mutagenic. | nih.gov |

| 7-hydroxymethylbenz[c]acridine | Oxidized Metabolite | Major metabolite resulting from oxidation of the methyl group. | nih.gov |

Fundamental Mechanisms of Biological Ligand Binding and Receptor Interactions

The biological activity of benz(c)acridine derivatives is intrinsically linked to their ability to bind to cellular macromolecules, with DNA being a primary target. The fundamental mechanism involves the covalent binding of the ultimate carcinogenic metabolites—the bay-region diol epoxides—to nucleophilic sites on DNA. nih.gov

The interaction proceeds through a defined mechanism where a physical association complex is first formed between the diol epoxide and the DNA molecule. nih.gov Following this non-covalent association, two parallel pathways occur: the diol epoxide can either be hydrolyzed to a harmless tetrol, or it can react to form a stable, covalent bond with the DNA. nih.gov

Studies on the bay-region diol epoxides of 7MBAC have shown that their covalent binding to DNA is quite efficient, with 12-30% of the diol epoxide forming adducts, a rate significantly higher than that observed for the diol epoxides of benzo[a]pyrene (B130552) under similar conditions. nih.gov This covalent modification of DNA is a key event in the initiation of carcinogenesis.

Interestingly, the nature of the binding of 7MBAC diol epoxides to DNA appears to differ from classical intercalating agents. Spectroscopic analysis of the resulting DNA adducts reveals only minor changes in the spectral characteristics of the acridine chromophore. nih.gov This suggests that the binding occurs with minimal intercalation of the planar acridine ring system between the DNA base pairs. nih.gov This contrasts with other acridine compounds that are known to bind primarily through intercalation, a process that typically induces more significant spectroscopic shifts. rsc.orgmdpi.com The covalent adduct formation from a diol epoxide represents a distinct and more permanent form of DNA damage.

| Interaction Characteristic | Finding | Reference |

|---|---|---|

| Primary Biological Target | DNA | nih.gov |

| Binding Species | Bay-region diol epoxides (e.g., anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine). | nih.gov |

| Binding Mechanism | Initial physical association followed by covalent bond formation. | nih.gov |

| Binding Efficiency | 12-30% of diol epoxide forms covalent adducts with DNA. | nih.gov |

| Binding Mode | Covalent binding with little intercalation between DNA base pairs. | nih.gov |

| Evidence | Fluorescence emission spectrum of digested DNA adducts is similar to that of 7-methyl-1,2,3,4-tetrahydrobenz[c]acridine. | nih.gov |

Computational and Theoretical Investigations of 4 Acetoxy 7 Methylbenz C Acridine

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

To understand the potential biological activity of 4-Acetoxy-7-methylbenz(c)acridine, computational simulations of its interactions with biological macromolecules, such as DNA, are performed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking simulations would be used to model its interaction with a DNA double helix. Acridine (B1665455) derivatives are well-known DNA intercalators, meaning they insert their planar aromatic ring system between the base pairs of DNA.

These simulations would provide insights into the specific binding mode of the compound, including whether it prefers to intercalate at specific DNA sequences (e.g., GC-rich or AT-rich regions). The planarity of the benz(c)acridine core is crucial for this mode of interaction.

Beyond the binding pose, molecular docking and more advanced methods like molecular dynamics (MD) simulations can be used to predict the binding affinity of the compound to its biological target. Binding affinity is often expressed as a binding energy or an inhibition constant (Ki), with lower values indicating a stronger interaction.

These simulations also reveal the specific molecular interactions that stabilize the complex. For this compound intercalated in DNA, these interactions could include:

π-π stacking: Between the aromatic rings of the acridine core and the DNA base pairs.

Van der Waals forces: Between the compound and the DNA grooves.

Hydrogen bonds: Potentially involving the acetoxy group or the acridine nitrogen with the DNA backbone or base pairs.

Table 3: Predicted Binding Energies and Interacting Residues for a Hypothetical DNA-Ligand Complex

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting DNA Base Pairs |

| This compound | -8.5 | DG12, DC13, DA14 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from molecular docking studies.

Structure-Activity Relationship Modeling Based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use theoretical descriptors to build these correlations.

For a series of benz(c)acridine derivatives, a QSAR model could be developed to predict their biological activity (e.g., cytotoxicity or DNA binding affinity) based on a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

By analyzing the QSAR model, researchers can identify which molecular properties are most important for the desired biological effect. This knowledge can then guide the design of new, more potent analogues. For this compound, descriptors related to its size, shape, and electronic properties would be crucial in such a model. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 4-Acetoxy-7-methylbenz(c)acridine, allowing for the confirmation of its elemental composition. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm range, which is critical for distinguishing the compound from isobaric interferences. The high-resolution data facilitates the unequivocal identification of the molecular ion and its characteristic fragmentation patterns under controlled conditions.

In metabolic studies, HRMS is instrumental in identifying and quantifying metabolites of this compound. By comparing the mass spectra of control samples with those exposed to metabolic systems (e.g., liver microsomes), researchers can detect biotransformation products. Common metabolic pathways for polycyclic aromatic hydrocarbons and related structures often involve hydroxylation, followed by conjugation. For this compound, potential metabolites could include the hydrolysis product, 4-hydroxy-7-methylbenz(c)acridine, and its subsequent glucuronidated or sulfated conjugates.

Table 1: Illustrative HRMS Data for this compound and Potential Metabolites

| Compound Name | Chemical Formula | Exact Mass (m/z) | Description |

| This compound | C₂₂H₁₇NO₂ | 327.1259 | Parent Compound |

| 4-Hydroxy-7-methylbenz(c)acridine | C₂₀H₁₅NO | 285.1154 | Potential Hydrolysis Metabolite |

| Glucuronide Conjugate of 4-Hydroxy-7-methylbenz(c)acridine | C₂₆H₂₃NO₇ | 461.1474 | Potential Phase II Metabolite |

Note: The data in this table is illustrative and represents the expected values based on the chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benz(c)acridine core, a singlet for the methyl group at the 7-position, and a singlet for the acetyl protons. The chemical shifts of the aromatic protons are influenced by the electronic environment and provide key information about the substitution pattern. Two-dimensional NMR experiments are crucial for assembling the structure. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between the carbonyl carbon of the acetoxy group and the protons on the aromatic ring, confirming the position of the ester functionality.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.0 | 120 - 150 |

| Methyl Protons (-CH₃) | ~2.5 | ~21 |

| Acetyl Protons (-COCH₃) | ~2.4 | ~20 |

| Acetyl Carbonyl Carbon (C=O) | N/A | ~169 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-performance liquid chromatography (HPLC) is the most commonly used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would typically be employed to separate the compound from starting materials, byproducts, and degradation products.

The purity of a sample of this compound is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all peaks. A purity level of >98% is often required for biological and further chemical studies. Preparative HPLC can be used to purify larger quantities of the compound for use as an analytical standard or for further research. Thin-layer chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on the specific method, but expected in the late-eluting region |

Spectrophotometric and Fluorimetric Analysis for Quantitative and Qualitative Studies

UV-Visible spectrophotometry and fluorescence spectroscopy are used for both the qualitative and quantitative analysis of this compound. The extended aromatic system of the benz(c)acridine core gives rise to characteristic absorption and emission spectra. The UV-Visible absorption spectrum is expected to show multiple bands corresponding to π-π* transitions. The position and intensity of these bands can be used for quantitative analysis based on the Beer-Lambert law.

Due to its polycyclic aromatic structure, this compound is expected to be fluorescent. Fluorescence spectroscopy is a highly sensitive technique that can be used for trace-level quantification. The excitation and emission wavelengths are specific to the compound and can be used for its selective detection in complex matrices. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined to characterize the compound's excited state properties.

Table 4: Expected Spectroscopic Properties of this compound

| Parameter | Expected Value/Range |

| UV-Vis Absorption Maxima (λmax) | 250-400 nm |

| Molar Absorptivity (ε) | 10,000 - 100,000 M⁻¹cm⁻¹ |

| Fluorescence Excitation Maximum | ~380-420 nm |

| Fluorescence Emission Maximum | ~450-500 nm |

Note: These are estimated values and the actual spectra would need to be determined experimentally.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield detailed information on bond lengths, bond angles, and torsional angles. This data provides an unambiguous confirmation of the molecular structure and can reveal details about the conformation of the molecule and the packing of the molecules in the crystal lattice.

The crystallographic data would confirm the planarity of the benz(c)acridine ring system and the orientation of the acetoxy group relative to the aromatic core. Intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, which govern the crystal packing, can also be identified. This information is valuable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 5: Key Information Obtainable from Crystallographic Analysis of this compound

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

Future Research Directions and Unanswered Questions

Development of Novel and Green Synthetic Pathways for Benz(c)acridines

The synthesis of benz(c)acridines, including 4-Acetoxy-7-methylbenz(c)acridine, has traditionally relied on methods that are often harsh and environmentally taxing. A significant push in future research is the development of novel and greener synthetic strategies. These efforts are focused on improving efficiency, reducing waste, and utilizing more environmentally benign reagents and conditions.

Furthermore, researchers are investigating alternative synthetic routes that avoid the use of toxic reagents and solvents. This includes the exploration of water as a solvent and the use of catalysts derived from renewable resources, such as rice husks. rsc.org The extension of classical acridine (B1665455) syntheses, like the acid-mediated cyclization of 2-oxodiphenylamines, to include new precursors is also an active area of research. rsc.org These advancements aim to make the synthesis of this compound and related compounds more sustainable and economically viable.

Elucidation of Complex Multi-Target Molecular Interaction Mechanisms

Understanding the precise molecular interactions of this compound is crucial for harnessing its full potential. Future research will focus on elucidating its complex interactions with various biological targets. Benz(c)acridine derivatives are known to intercalate into DNA, a mechanism that is central to their biological activity. ontosight.ai However, the specific binding modes and the influence of substituents like the acetoxy and methyl groups on this interaction require further investigation.

The concept of multi-target drug discovery is gaining traction, where a single compound is designed to interact with multiple biological targets simultaneously. nih.gov This approach could be particularly relevant for this compound, given the diverse biological activities reported for the acridine scaffold, including anticancer, antiviral, and antimicrobial properties. ontosight.aimdpi.com Future studies will likely employ a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling to map the intricate network of interactions between this compound and its potential biological partners.

A deeper understanding of these multi-target mechanisms could lead to the development of more effective and selective therapeutic agents with reduced side effects. For instance, research into novel benzo[c]acridine-diones has already shown promise in targeting tubulin polymerization, a key process in cell division, in addition to their cytotoxic effects on cancer cells. nih.gov

Integration of Advanced Computational Methods with Experimental Data

The synergy between computational modeling and experimental research is becoming increasingly important in chemical and biological sciences. For this compound, integrating advanced computational methods with experimental data will be instrumental in accelerating research and development.

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the dynamic behavior of this compound and its interactions with biological macromolecules at an atomic level. nih.gov These simulations can help predict binding affinities, identify key interacting residues, and understand the conformational changes that occur upon binding. This information can then be used to guide the design of new derivatives with improved properties.

Quantum mechanical calculations, such as the Hückel molecular orbital (HMO) method, have been used to study the electronic properties of benz(c)acridines and their correlation with carcinogenic activity. nih.govnih.gov Future computational studies could further explore the structure-activity relationships of this compound, helping to rationalize its biological effects and predict the activity of new, related compounds. nih.gov The integration of these computational predictions with experimental validation will provide a more comprehensive understanding of the compound's behavior and potential applications.

Exploration of Photophysical Properties and Potential Applications in Material Science

The planar and fluorescent nature of the acridine nucleus suggests that this compound may possess interesting photophysical properties. researchgate.net Future research is expected to explore these properties and their potential applications in material science. The characteristic spectral properties of acridines have already been utilized in labeling proteins and nucleic acids. researchgate.net

Investigations into the photoluminescence quantum yield and the factors that influence it, such as charge transfer interactions, will be a key area of focus. researchgate.net Understanding how the acetoxy and methyl substituents on the benz(c)acridine core affect its absorption and emission spectra could lead to the development of novel fluorescent probes and sensors. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-Acetoxy-7-methylbenz(c)acridine, and how do reaction conditions influence yield?

The Bernthsen acridine synthesis is a foundational method for acridine derivatives, involving diarylamine condensation with carboxylic acids or anhydrides under acidic conditions (e.g., ZnCl₂ or polyphosphoric acid). For this compound, post-synthetic modifications, such as esterification or alkylation, are required to introduce the acetoxy and methyl groups. Reaction temperature and catalyst choice critically affect yield: ZnCl₂ requires prolonged heating (200–270°C for 24 hours), while polyphosphoric acid reduces reaction time but may lower yields due to side reactions . Purity can be verified via HPLC or fluorescence spectroscopy, leveraging the compound’s inherent fluorescence .

Q. How does this compound interact with DNA, and what experimental methods validate its intercalation?

The planar polycyclic structure of acridine derivatives enables intercalation between DNA base pairs, disrupting replication and transcription. To confirm intercalation, researchers employ:

- Fluorescence quenching assays : DNA binding reduces the compound’s fluorescence intensity.

- Circular dichroism (CD) : Changes in DNA’s CD spectrum indicate structural distortion.

- Thermal denaturation studies : Increased melting temperature (Tm) of DNA-complex vs. free DNA . Advanced techniques like X-ray crystallography or molecular docking can further elucidate binding modes .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Solubility : Slightly soluble in water but highly soluble in organic solvents (e.g., ethanol, DMSO), necessitating stock solutions in DMSO for in vitro studies.

- Fluorescence : Blue fluorescence under UV light (λex ~360 nm) enables tracking in cellular uptake assays .

- Stability : Susceptible to hydrolysis under basic conditions; storage at -20°C in anhydrous solvents is recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for enhanced therapeutic efficacy?

SAR studies focus on modifying substituents to improve DNA binding affinity and reduce off-target toxicity:

- Acetoxy group : Enhances metabolic stability but may reduce solubility; replacing with sulfonate groups improves hydrophilicity.

- Methyl group : Increases lipophilicity, enhancing membrane permeability. Combinatorial libraries can be screened via high-throughput fluorescence polarization assays to quantify DNA-binding constants (Kd). Co-crystallization with DNA fragments provides atomic-level insights into binding interactions .

Q. What metabolic pathways degrade this compound, and how do cytochrome P450 isoforms influence its bioactivation?

Cytochrome P4503A4 (CYP3A4) is primarily responsible for oxidizing polycyclic aza-aromatic hydrocarbons, generating reactive epoxides or dihydrodiol metabolites. To map metabolic pathways:

Q. How can conflicting carcinogenicity data for acridine derivatives be resolved in preclinical studies?

Discrepancies arise from variations in experimental models (e.g., rodent vs. human cell lines) and dosing regimens. To address this:

Q. What experimental designs are recommended for evaluating the compound’s potential as a G-quadruplex (G4) DNA stabilizer?

G4 stabilization is assessed via:

- FRET-melting assays : Monitor Tm increases in fluorescently labeled G4 DNA (e.g., c-MYC promoter sequence) upon ligand binding.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Kon/Koff). Acridine derivatives stabilize G4 structures via end-stacking interactions, while alkylamide side chains enhance groove binding. Competitive assays with duplex DNA confirm selectivity .

Q. How can hydroxyl radical (·OH) generation by this compound be quantified, and what implications does this have for DNA damage?

Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect ·OH. DNA nicking assays (e.g., plasmid relaxation via agarose gel electrophoresis) correlate radical production with strand breaks. Mitigation strategies include co-treatment with antioxidants (e.g., NAC) or chelators (e.g., EDTA) to inhibit Fenton reactions .

Methodological Notes

- Toxicity Screening : Prioritize in vitro models (e.g., HepG2 cells) for preliminary safety assessment, followed by transgenic rodent models (e.g., Tg.rasH2) for carcinogenicity .

- Data Interpretation : Use fluorescence microscopy with acridine orange staining to differentiate live (green) vs. dead (orange) cells in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.